molecular formula C22H25BrN2O2S B11228138 2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11228138
M. Wt: 461.4 g/mol
InChI Key: KMLGUKWTOIQLMI-UHFFFAOYSA-N
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Description

2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines a bromophenyl group, a cyclopentyl group, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the bromophenylcyclopentyl intermediate, followed by the introduction of the benzothiophene moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)cyclopentylamine: Shares the bromophenyl and cyclopentyl groups but lacks the benzothiophene moiety.

    6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains the benzothiophene moiety but lacks the bromophenyl and cyclopentyl groups.

Uniqueness

2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25BrN2O2S

Molecular Weight

461.4 g/mol

IUPAC Name

2-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H25BrN2O2S/c1-13-4-9-16-17(12-13)28-20(18(16)19(24)26)25-21(27)22(10-2-3-11-22)14-5-7-15(23)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H2,24,26)(H,25,27)

InChI Key

KMLGUKWTOIQLMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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